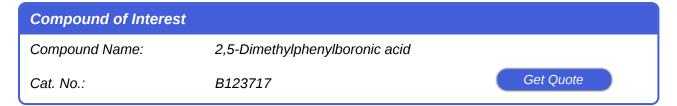


physical and chemical properties of 2,5-Dimethylphenylboronic acid

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An In-depth Technical Guide to 2,5-Dimethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of **2,5-Dimethylphenylboronic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize boronic acids in their work.

Core Properties and Identifiers

2,5-Dimethylphenylboronic acid, also known as 2,5-dimethylbenzeneboronic acid or p-xylene-2-boronic acid, is a versatile reagent in organic chemistry.[1] It appears as a white to slightly yellow crystalline powder.[1][2][3] This compound is a key building block in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions.[1][4]

Physical and Chemical Data

The fundamental physical and chemical properties of **2,5-Dimethylphenylboronic acid** are summarized in the table below, providing a quick reference for laboratory use.



Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₁ BO ₂	[1][2][5][6]
Molecular Weight	149.98 g/mol	[1][2][5][7]
CAS Number	85199-06-0	[1][2][3][5]
Melting Point	186 - 192 °C	[1][2][3][8]
Appearance	White to slightly yellow crystalline powder	[1][2][3][6]
Solubility	DMSO (Slightly), Methanol (Slightly)	[8]
Predicted pKa	8.70 ± 0.58	[8]
Storage	Room Temperature, in a dry, well-ventilated place	[1][3][8]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **2,5**-**Dimethylphenylboronic acid**. A summary of available spectral information is provided below.

Spectrum Type	Availability / Source	
¹H NMR	Available[9][10]	
¹³ C NMR	Available[5][9]	
ATR-IR	Available[5][9]	
Transmission IR	Available[9]	
Raman	Available[9]	
Mass Spectrometry	Data available for derivatives[11]	

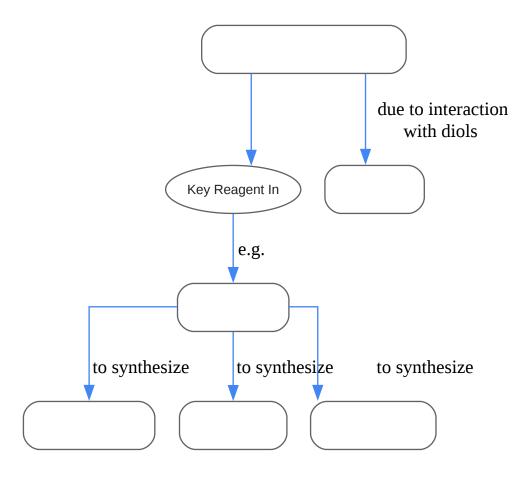
Reactivity and Applications



2,5-Dimethylphenylboronic acid is a cornerstone reagent in modern organic synthesis, primarily valued for its role in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][12] Its unique structure enables selective functionalization, which is critical in the development of pharmaceuticals and agrochemicals.[1]

Key application areas include:

- Pharmaceuticals: It serves as a vital intermediate in the synthesis of biologically active compounds and in drug discovery programs.[1][13][14] Boronic acids, in general, have seen success in FDA-approved drugs.[15]
- Agrochemicals: Used in the development of new crop protection agents.[1]
- Materials Science: Employed in the creation of advanced materials with specific electronic or photophysical properties.[1]
- Biosensors: Its ability to interact with diols, carbohydrates, and other biomolecules allows for its use in the development of sensors and diagnostic tools.[1]





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Applications of 2,5-Dimethylphenylboronic Acid.

Experimental Protocols

Detailed experimental procedures are essential for the successful application of **2,5- Dimethylphenylboronic acid** in synthesis.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 2-(2,5-dimethylphenyl)benzoic acid via a palladium-catalyzed Suzuki-Miyaura coupling reaction.[4][12]

Materials:

- · 2-Bromobenzoic acid
- 2,5-Dimethylphenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[12]
- (Optional Ligand for hindered substrates): 2-Dicyclohexylphosphino-2',6'diisopropoxybiphenyl (RuPhos)[12]
- Toluene and Water (e.g., 4:1 ratio) or anhydrous Toluene[4][12]
- · Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Equipment:

Round-bottom flask with reflux condenser



- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromobenzoic acid (1.0 eq), **2,5-dimethylphenylboronic acid** (1.2 eq), and a base such as potassium carbonate (3.0 eq).[4]
- Catalyst Addition: Add the palladium(II) acetate catalyst (e.g., 1-2 mol%). For sterically hindered substrates, a pre-mixed solution of the palladium catalyst and a suitable ligand like RuPhos in anhydrous toluene can be added.[4][12]
- Solvent and Degassing: Add the solvent system (e.g., toluene and water). Degas the mixture by bubbling an inert gas like argon or nitrogen through it for 15-20 minutes.[12]
- Reaction: Heat the mixture to reflux (approx. 80-100 °C) under an inert atmosphere with vigorous stirring.[4][12] Monitor the reaction progress using thin-layer chromatography (TLC).
 The reaction is typically complete within 2-24 hours.[4][12]
- Workup:
 - Cool the reaction to room temperature.
 - If a strong base like K₃PO₄ was used, acidify the mixture to a pH of 2-3 with 1 M HCI.[12]
 - Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
 [4][12]
- Purification:
 - Combine the organic layers and wash sequentially with 1 M HCl and brine.

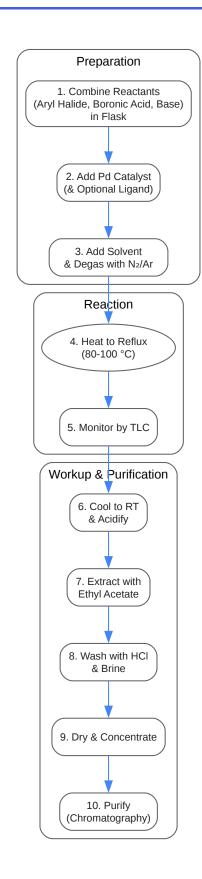
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- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[4]
- Further purification can be achieved by column chromatography or recrystallization if necessary.





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Workflow for Suzuki-Miyaura Coupling.

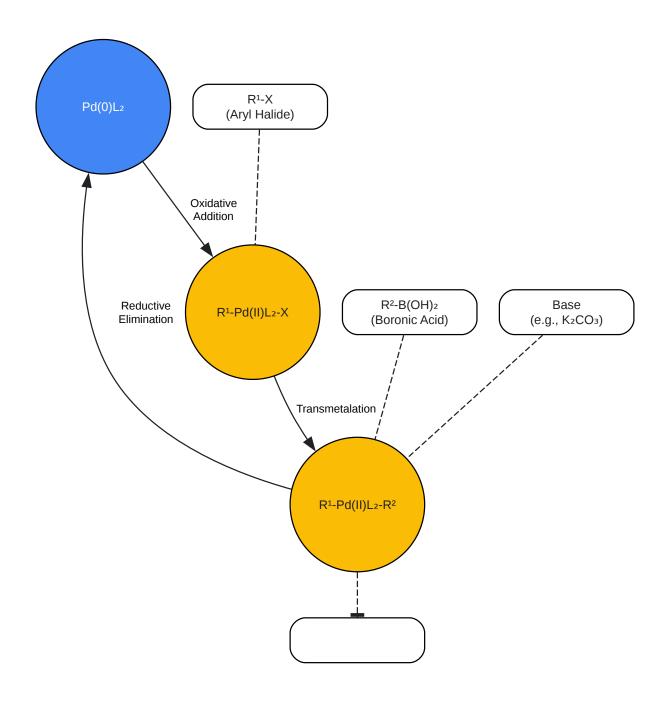


Catalytic Cycle of Suzuki-Miyaura Coupling

The efficacy of **2,5-Dimethylphenylboronic acid** in synthesis is best understood through the catalytic cycle of the Suzuki-Miyaura reaction. The cycle comprises three main steps.[16][17]

- Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (R¹-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) species.[17]
- Transmetalation: In the presence of a base, the organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This forms a new Pd(II) intermediate.[17]
- Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are eliminated to form a new carbon-carbon bond (R¹-R²), which is the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[17]





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Catalytic Cycle of the Suzuki-Miyaura Reaction.

Safety and Handling

Proper handling of **2,5-Dimethylphenylboronic acid** is critical to ensure laboratory safety. The compound presents several hazards as defined by the Globally Harmonized System (GHS).[5] [18]



Hazard Code	Statement	Classification
H315	Causes skin irritation	Skin Irritation, Category 2[5] [18][19]
H319	Causes serious eye irritation	Eye Irritation, Category 2A[5]
H335	May cause respiratory irritation	Specific Target Organ Toxicity (Single Exposure), Category 3[5][19]
H302	Harmful if swallowed	Acute Toxicity, Oral, Category 4[5]

Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[18] [20] Ensure eyewash stations and safety showers are readily accessible.[20]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[18][20] A dust mask is recommended if handling the powder outside of a fume hood.[18]
- Handling: Avoid breathing dust.[20][21] Wash hands thoroughly after handling.[18][20] Avoid contact with skin, eyes, and clothing.[18]
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents and strong acids.[1][20]

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